molecular formula C7H11N B13542000 Hept-4-enenitrile

Hept-4-enenitrile

Cat. No.: B13542000
M. Wt: 109.17 g/mol
InChI Key: SSSHLJHNVHOOQF-ONEGZZNKSA-N
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Description

Hept-4-enenitrile (C₇H₁₁N) is an unsaturated nitrile characterized by a seven-carbon chain with a nitrile group (-CN) at one terminus and a double bond at the fourth position.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(E)-hept-4-enenitrile

InChI

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h3-4H,2,5-6H2,1H3/b4-3+

InChI Key

SSSHLJHNVHOOQF-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC#N

Canonical SMILES

CCC=CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-4-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydration of amides or the substitution of halogenoalkanes. These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hept-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

Hept-4-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which hept-4-enenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The double bond also provides a site for addition reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Properties

A comparison of Hept-4-enenitrile with structurally related nitriles is summarized in Table 1.

Table 1: Molecular Properties of Selected Nitriles

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Substituents Source
This compound C₇H₁₁N 109.17 (calculated) 4 None Inferred
Pent-3-enenitrile C₅H₇N 81.12 3 None
2-(Cyclohexylthio)pent-4-enenitrile C₁₁H₁₅NS 193.31 4 Cyclohexylthio group
Ethyl 2-((1-cyanobut-3-en-1-yl)thio)acetate C₉H₁₃NO₂S 211.27 3 Ethoxycarbonylmethylthio

Key Observations :

  • Chain Length and Reactivity : this compound’s longer carbon chain (vs. pent-enenitriles) may enhance lipophilicity, influencing solubility and reaction kinetics in organic solvents .
  • Double Bond Position : The 4-position double bond in this compound (vs. 3-position in Pent-3-enenitrile) could alter regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions .

Biological Activity

Hept-4-enenitrile, a nitrile compound with the chemical formula C7_7H11_{11}N, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, drawing upon diverse sources and case studies to provide a comprehensive overview.

This compound is characterized by its unsaturated carbon chain and a nitrile functional group. The structure can be represented as follows:

Hept 4 enenitrile C7H11N\text{Hept 4 enenitrile }\text{C}_7\text{H}_{11}\text{N}

The presence of the nitrile group is significant as it often influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing nitrile groups exhibit various biological activities, including anticancer effects. A notable study highlighted the cytotoxic effects of certain nitrile derivatives against cancer cell lines, suggesting that this compound may possess similar properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation across multiple cancer types, including breast and lung cancer cells .

Compound IC50_{50} (nM) Cell Line
This compoundTBDVarious Cancer Lines
Ternatin71 ± 10HCT116
Ternatin-4-AlaNo effectHCT116

Table 1: Comparison of IC50_{50} values for selected compounds against cancer cell lines.

Neurotoxicity and Safety

While investigating the biological activities of nitriles, it is crucial to consider their safety profiles. Some studies have examined the neurotoxic potential of related compounds. For example, allylnitrile has been shown to exhibit vestibulotoxic properties at certain concentrations . Understanding the safety profile of this compound is essential for its potential therapeutic applications.

The mechanism by which nitriles exert their biological effects often involves metabolic activation to more reactive species that can interact with cellular targets. For instance, the activation of nitriles can lead to the formation of electrophilic species capable of modifying proteins or nucleic acids, thereby influencing cellular pathways associated with apoptosis and cell cycle regulation .

Case Studies

Several case studies have explored the synthesis and biological evaluation of nitrile-containing compounds. One such study investigated the synthesis of bioactive cyclodepsipeptides containing a similar nitrile moiety, demonstrating their potential as therapeutic agents against resistant bacterial strains . This highlights the versatility and importance of nitriles in drug development.

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